molecular formula C9H17N3O B13296346 2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol

2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol

Cat. No.: B13296346
M. Wt: 183.25 g/mol
InChI Key: WYBAXLXWKUHPBN-UHFFFAOYSA-N
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Description

2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 2-amino-2-methylpropan-1-ol under suitable conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazole-5-carbaldehyde
  • 2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}cyclohexanecarboxylic acid
  • 3-Methyl-1-phenyl-1H-pyrazol-5-ol

Uniqueness

2-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}propan-1-ol is unique due to its specific structural features, such as the presence of both a pyrazole ring and a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-methyl-2-[(2-methylpyrazol-3-yl)methylamino]propan-1-ol

InChI

InChI=1S/C9H17N3O/c1-9(2,7-13)10-6-8-4-5-11-12(8)3/h4-5,10,13H,6-7H2,1-3H3

InChI Key

WYBAXLXWKUHPBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=CC=NN1C

Origin of Product

United States

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